molecular formula C18H15ClN2OS B286320 5-(benzylsulfanyl)-4-chloro-2-(4-methylphenyl)-3(2H)-pyridazinone

5-(benzylsulfanyl)-4-chloro-2-(4-methylphenyl)-3(2H)-pyridazinone

Cat. No. B286320
M. Wt: 342.8 g/mol
InChI Key: JDRMSSWCZUKONR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Benzylsulfanyl)-4-chloro-2-(4-methylphenyl)-3(2H)-pyridazinone is a chemical compound that has gained significant attention in the scientific community due to its potential use as a therapeutic agent. It is a member of the pyridazinone family of compounds, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 5-(Benzylsulfanyl)-4-chloro-2-(4-methylphenyl)-3(2H)-pyridazinone is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or signaling pathways involved in the development of various diseases. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
5-(Benzylsulfanyl)-4-chloro-2-(4-methylphenyl)-3(2H)-pyridazinone has been shown to exhibit a range of biochemical and physiological effects. It has been reported to inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death), and inhibit the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(Benzylsulfanyl)-4-chloro-2-(4-methylphenyl)-3(2H)-pyridazinone in lab experiments is its diverse range of biological activities. This makes it a useful compound for investigating the mechanisms of various diseases and for identifying potential therapeutic targets. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 5-(Benzylsulfanyl)-4-chloro-2-(4-methylphenyl)-3(2H)-pyridazinone. One area of interest is its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Further studies are needed to investigate its mechanism of action and to determine its efficacy and safety in animal models and clinical trials. Another area of interest is its anti-cancer activity, which could lead to the development of new cancer therapies. Additionally, further studies are needed to investigate its anti-microbial activity and potential use in the treatment of infectious diseases.

Synthesis Methods

The synthesis of 5-(Benzylsulfanyl)-4-chloro-2-(4-methylphenyl)-3(2H)-pyridazinone has been reported in the literature. It involves the reaction of 4-chloro-2-(4-methylphenyl)-3(2H)-pyridazinone with benzyl mercaptan in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent such as dimethylformamide or dimethyl sulfoxide. The product is obtained in good yield after purification by column chromatography.

Scientific Research Applications

5-(Benzylsulfanyl)-4-chloro-2-(4-methylphenyl)-3(2H)-pyridazinone has been the subject of extensive research due to its potential use as a therapeutic agent. It has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C18H15ClN2OS

Molecular Weight

342.8 g/mol

IUPAC Name

5-benzylsulfanyl-4-chloro-2-(4-methylphenyl)pyridazin-3-one

InChI

InChI=1S/C18H15ClN2OS/c1-13-7-9-15(10-8-13)21-18(22)17(19)16(11-20-21)23-12-14-5-3-2-4-6-14/h2-11H,12H2,1H3

InChI Key

JDRMSSWCZUKONR-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)SCC3=CC=CC=C3)Cl

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)SCC3=CC=CC=C3)Cl

Origin of Product

United States

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